REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].[Br:8][C:9]1[CH:10]=[C:11]([S:15](Cl)(=[O:17])=[O:16])[CH:12]=[CH:13][CH:14]=1>>[Br:8][C:9]1[CH:10]=[C:11]([S:15]([NH:1][C:2]([CH2:5][OH:6])([CH3:7])[CH2:3][OH:4])(=[O:17])=[O:16])[CH:12]=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(CO)C
|
Name
|
|
Quantity
|
0.72 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)S(=O)(=O)NC(CO)(C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 56.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |